N-(4-bromophenyl)-2-((5-(4-fluorophenyl)oxazol-2-yl)thio)acetamide
Overview
Description
N-(4-bromophenyl)-2-((5-(4-fluorophenyl)oxazol-2-yl)thio)acetamide, also known as BFOA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BFOA belongs to the class of thioacetamide derivatives, which have shown promising results in the treatment of various diseases.
Scientific Research Applications
Crystal Polymorphism and Mechanical Properties
Abstract: The compound N-(4-bromophenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide has been studied for its polymorphic behavior, specifically the existence of three distinct crystal forms (trimorphs). These trimorphs exhibit different mechanical properties, which are crucial for understanding their potential applications .
Trimorphs and Mechanical Behavior: The three polymorphs of this compound—elastic, brittle, and plastic—differ in their mechanical responses. Here’s a brief overview:
Molecular Features and Property Differentiation: Researchers have explored the molecular features that contribute to these distinct mechanical properties. While the exact mechanisms remain an active area of study, understanding the interplay between molecular packing, hydrogen bonding, and van der Waals interactions is essential. By tailoring these features, scientists aim to design materials with specific mechanical responses .
Supramolecular Chemistry and Co-crystal Formation
Abstract: Supramolecular chemistry investigates non-covalent interactions between molecules, leading to the formation of larger structures. In the case of N-(4-bromophenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide , co-crystal formation has been observed, where it interacts with other compounds to create new crystalline structures .
Co-crystal Formation: The compound forms co-crystals with other molecules, resulting in mixed crystal structures. These co-crystals may exhibit unique properties compared to the pure compound. Researchers study the supramolecular interactions responsible for co-crystal stability and their potential applications.
Implications for Drug Design: Co-crystals play a crucial role in pharmaceutical research. By forming co-crystals with active pharmaceutical ingredients (APIs), scientists can enhance solubility, bioavailability, and stability. Investigating the co-crystallization behavior of N-(4-bromophenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide could provide insights for drug design and formulation .
properties
IUPAC Name |
N-(4-bromophenyl)-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O2S/c18-12-3-7-14(8-4-12)21-16(22)10-24-17-20-9-15(23-17)11-1-5-13(19)6-2-11/h1-9H,10H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSFCEYMJVFIAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-((5-(4-fluorophenyl)oxazol-2-yl)thio)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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